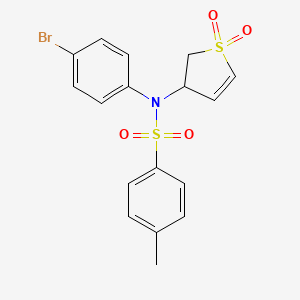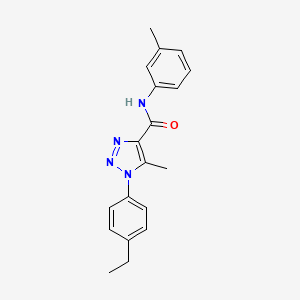![molecular formula C19H15Cl2N3O6 B2499694 [(1E)-2-(2,4-dinitrofenil)ciclohexilideno]amino 2,4-diclorobenzoato CAS No. 383147-94-2](/img/structure/B2499694.png)
[(1E)-2-(2,4-dinitrofenil)ciclohexilideno]amino 2,4-diclorobenzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a dinitrophenyl group, and a dichlorobenzoate moiety
Aplicaciones Científicas De Investigación
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the cyclohexylidene intermediate, followed by the introduction of the dinitrophenyl group through a nitration reaction. The final step involves the esterification of the intermediate with 2,4-dichlorobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The dichlorobenzoate moiety may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular structures.
Comparación Con Compuestos Similares
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate can be compared with other compounds that have similar structural features:
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-chlorobenzoate: Contains only one chlorine atom, potentially altering its chemical properties.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dibromobenzoate: Substitution with bromine atoms instead of chlorine, which may influence its reactivity and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Propiedades
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O6/c20-11-5-7-15(16(21)9-11)19(25)30-22-17-4-2-1-3-13(17)14-8-6-12(23(26)27)10-18(14)24(28)29/h5-10,13H,1-4H2/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXPHVPJWJTWDZ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)
![ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate](/img/structure/B2499619.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2499625.png)
![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)

![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)


